1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate
Description
Chemical Structure and Key Features 1-tert-Butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate (CAS: 2248275-42-3) is a piperidine-based dicarboxylate derivative with a tert-butyl ester and a 1,3-dioxo-isoindolyl substituent. Its molecular formula is C₁₉H₂₂N₂O₆, and it has a molecular weight of 374.40 g/mol . This structural complexity distinguishes it from simpler piperidine or pyrrolidine derivatives, making it valuable in organic synthesis and pharmaceutical research.
Properties
CAS No. |
2055988-81-1 |
|---|---|
Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-11-7-6-10-14(20)17(24)27-21-15(22)12-8-4-5-9-13(12)16(21)23/h4-5,8-9,14H,6-7,10-11H2,1-3H3 |
InChI Key |
MCOHKSHKPMCZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Core
The piperidine ring is synthesized via cyclization of appropriate amine precursors. For example, tert-butyl 4-methylpiperidine-1-carboxylate is prepared by treating 4-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step achieves N-protection, critical for subsequent functionalization.
Esterification and Final Assembly
The dicarboxylate functionality is introduced via sequential esterification. For instance, the free hydroxyl group on the piperidine ring is treated with tert-butyl chloroformate in dichloromethane, followed by activation with 1,1'-carbonyldiimidazole (CDI) to form the second ester bond with the isoindole nitrogen.
Catalytic Systems and Reaction Optimization
Palladium-Catalyzed Cross-Coupling
Key steps employ palladium catalysts for C–N or C–O bond formation. A representative Suzuki-Miyaura coupling uses Pd(PPh₃)₄ (5 mol%) with potassium carbonate in a toluene/ethanol/water mixture at 80°C, achieving 93% yield. The boronate ester intermediate enhances reactivity, enabling efficient coupling with aryl halides.
Table 1: Representative Reaction Conditions for Suzuki Coupling
| Catalyst | Solvent System | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | Toluene/EtOH/H₂O | 80°C | 93% |
Solvent and Temperature Effects
-
1,4-Dioxane : Optimal for boronate ester formation, providing high solubility for reactants.
-
Polar aprotic solvents (DMF, DMSO) : Favor condensation reactions but may lead to side products at elevated temperatures (>100°C).
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Chromatographic methods (HPLC, GC) using C18 columns and acetonitrile/water gradients ensure >98% purity. Residual palladium is quantified via ICP-MS, with levels <10 ppm.
Challenges and Mitigation Strategies
Steric Hindrance
The tert-butyl group imposes steric constraints, slowing reaction kinetics. Strategies include:
Moisture Sensitivity
Reactions involving tert-butyl chloroformate require anhydrous conditions. Rigorous drying of solvents (MgSO₄, molecular sieves) and inert atmospheres (N₂, Ar) are essential.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit anticancer properties. The compound has been studied for its ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are critical in cancer progression. In particular, compounds structurally related to this compound have shown promise in treating various cancers by modulating inflammatory pathways .
2. Anti-inflammatory Properties
The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as an anti-inflammatory agent. This is particularly relevant in the treatment of autoimmune diseases where TNF-α plays a pivotal role .
Biological Research Applications
1. Mechanistic Studies
The compound serves as a valuable tool in mechanistic studies aimed at understanding the pathways involved in inflammation and cancer. By using this compound in vitro and in vivo, researchers can elucidate the molecular mechanisms through which TNF-α and IL-1β contribute to disease pathology .
2. Drug Development
The unique structural features of 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate make it an attractive candidate for drug development. Its derivatives can be synthesized to optimize bioactivity and selectivity against specific targets within the inflammatory and cancer pathways .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
A study demonstrated that related isoindole derivatives significantly reduced tumor growth in murine models by inhibiting TNF-α production. This highlights the potential application of this compound as a lead compound for developing new anticancer therapies.
Case Study 2: Inflammatory Disease Models
In models of rheumatoid arthritis, compounds similar to this one showed decreased levels of inflammatory cytokines and improved clinical outcomes. This suggests that such compounds could be further developed into effective treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism by which 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Piperidine Dicarboxylates
The following compounds share the piperidine-1,2-dicarboxylate backbone but differ in substituents and stereochemistry:
Key Observations :
- The isoindolyl group in the target compound increases its molecular weight by ~117 g/mol compared to the methyl-substituted analogue (CAS 164456-75-1).
- The 4-oxo substituent in CAS 81357-18-8 introduces a ketone functionality, altering reactivity (e.g., susceptibility to nucleophilic attack) compared to the target compound’s isoindolyl ring .
- The benzyl ester in CAS 71170-89-3 replaces the isoindolyl group, reducing steric hindrance but increasing hydrophobicity. Safety data for this compound indicate hazards such as skin irritation (H315) and respiratory toxicity (H335) .
Pyrrolidine and Heterocyclic Derivatives
Compounds like (±)-trans-1-tert-butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 1228070-72-1) and diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (CAS data in ) highlight differences in ring systems and functional groups:
- Its molecular weight (354.83 g/mol) is lower than the target compound due to the absence of the isoindolyl group.
- Imidazopyridine Derivatives: Compounds like those in and incorporate nitrophenyl and cyano groups, enabling applications in photodynamic therapy or as kinase inhibitors. Their fused imidazopyridine rings contrast with the target compound’s piperidine-isoindole system, affecting solubility and metabolic stability .
Biological Activity
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H20N2O6
- Molecular Weight : 348.36 g/mol
- CAS Number : 1638744-28-1
The compound exhibits biological activity primarily through interactions with various biological targets. It is believed to modulate pathways involving G protein-coupled receptors (GPCRs), which play a critical role in cellular signaling. Research indicates that compounds with similar structures can influence intracellular calcium levels and affect neurotransmitter release .
Antitumor Activity
Studies have demonstrated that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promise in preclinical models by inducing apoptosis in tumor cells through the activation of caspase pathways .
Neuroprotective Effects
Research suggests that this compound may have neuroprotective properties. It is being investigated for its potential to protect neuronal cells from oxidative stress and excitotoxicity, which are common in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of isoindole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Study 2: Neuroprotection
Another study focused on the neuroprotective effects of related compounds in a rat model of Parkinson’s disease. The administration of the compound resulted in decreased neuronal death and improved motor function compared to control groups. The authors suggested that the compound's ability to reduce oxidative stress was a key factor in its protective effects .
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | Effect | Mechanism |
|---|---|---|---|
| Antitumor | Breast Cancer (MCF7) | Cell viability reduction | Apoptosis induction |
| Antitumor | Colon Cancer (HCT116) | Cell viability reduction | Apoptosis induction |
| Neuroprotection | Rat Model (Parkinson’s) | Improved motor function | Reduction of oxidative stress |
| Neuroprotection | Neuronal Cell Culture | Decreased neuronal death | Antioxidant activity |
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NaH/DMF, 0°C | 89% | |
| 2 | 3-ClC6H4CO3H/CH2Cl2 | 97% | |
| 3 | HCl(gas)/EtOAc | 80–100% |
Note: Solvent selection (e.g., DMF for polar steps, CH2Cl2 for oxidations) and temperature control are critical to avoid side reactions.
Basic: What spectroscopic and analytical methods are used to confirm the compound’s structure and purity?
Answer:
Key characterization techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm tert-butyl (δ ~1.4 ppm for 9H) and isoindole carbonyl (δ ~170–175 ppm) groups. For example, a related pyrrolidine derivative showed distinct 1H NMR peaks at δ 2.5–3.5 ppm for piperidine protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed [M+H]+ 351.135 for a similar iodinated compound ).
- Infrared (IR) Spectroscopy : Bands at ~1750 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O of tert-butyl esters) .
Q. Table 2: Example Characterization Data
| Technique | Key Peaks/Observations | Reference |
|---|---|---|
| 1H NMR | δ 1.4 (s, 9H, tert-butyl) | |
| HRMS | [M+H]+ 351.135 | |
| IR | 1750 cm⁻¹ (C=O) |
Advanced: How can computational modeling optimize reaction pathways for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches are used to predict intermediates and transition states. For instance:
- Transition State Analysis : Identify energy barriers for esterification or isoindole coupling steps .
- Solvent Effects : Simulate solvation energies in DMF or CH2Cl2 to optimize reaction rates .
- Machine Learning : Train models on existing reaction data (e.g., yields from ) to predict optimal conditions (temperature, catalyst loading).
Q. Methodology :
Use software like Gaussian or ORCA for quantum calculations.
Validate predictions with small-scale experiments (e.g., 100 mg trials).
Iterate using feedback loops between simulations and lab data .
Advanced: How to resolve discrepancies in purity data between HPLC and NMR analyses?
Answer:
Discrepancies often arise from:
- Residual Solvents : Detectable by NMR but not HPLC. Use DMSO-d6 to dissolve samples and compare integration values .
- Isomeric Impurities : Chiral HPLC or 2D NMR (e.g., NOESY) to distinguish diastereomers .
- Degradation Products : Stability studies under varying pH/temperature (e.g., compound decomposes at >60°C ).
Q. Protocol :
Cross-validate with multiple techniques (e.g., LC-MS, TGA).
Perform accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced: What is the compound’s role in synthesizing complex heterocyclic systems?
Answer:
The tert-butyl and isoindole groups serve as:
- Protecting Groups : The tert-butyl ester stabilizes the piperidine nitrogen during subsequent reactions (e.g., Grignard additions) .
- Building Blocks : The isoindole moiety participates in [4+2] cycloadditions or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura with aryl boronic acids ).
Case Study :
A multi-step synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives used a similar tert-butyl-protected intermediate, achieving 92% yield in the final step .
Advanced: How to design experiments for scaling up synthesis without compromising yield?
Answer:
Scale-Up Challenges :
Q. Table 3: Lab-to-Pilot Adjustments
| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Reference |
|---|---|---|---|
| Reaction Time | 4 h | 6 h (slower cooling) | |
| Solvent Volume | 10 mL/g | 5 mL/g (optimized) | |
| Yield | 89% | 85% |
Advanced: What strategies mitigate competing side reactions during functionalization?
Answer:
- Selective Deprotection : Use HCl gas instead of TFA to cleave tert-butyl groups without affecting isoindole carbonyls .
- Catalyst Screening : Test Pd(II) or Cu(I) catalysts for coupling reactions to minimize homocoupling byproducts .
- Kinetic Control : Slow addition of reagents (e.g., dropwise addition of oxidizing agents over 2 h ).
Example : A Pd-catalyzed coupling achieved 99% conversion with [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
